molecular formula C20H20FN5O2 B12248013 3-(3-fluorophenyl)-6-{[1-(1-methyl-1H-pyrazole-5-carbonyl)pyrrolidin-3-yl]methoxy}pyridazine

3-(3-fluorophenyl)-6-{[1-(1-methyl-1H-pyrazole-5-carbonyl)pyrrolidin-3-yl]methoxy}pyridazine

Cat. No.: B12248013
M. Wt: 381.4 g/mol
InChI Key: HYUAXPJTPJZVRB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3-fluorophenyl)-6-{[1-(1-methyl-1H-pyrazole-5-carbonyl)pyrrolidin-3-yl]methoxy}pyridazine is a complex organic compound that features a pyridazine core substituted with a fluorophenyl group and a methoxy group linked to a pyrrolidinyl-pyrazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-fluorophenyl)-6-{[1-(1-methyl-1H-pyrazole-5-carbonyl)pyrrolidin-3-yl]methoxy}pyridazine typically involves multiple steps:

    Formation of the Pyridazine Core: The pyridazine core can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones or other suitable precursors.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a Suzuki coupling reaction, where a boronic acid derivative of the fluorophenyl group reacts with a halogenated pyridazine.

    Attachment of the Methoxy Group: The methoxy group can be introduced through a nucleophilic substitution reaction, where a methoxy-containing nucleophile reacts with an appropriate leaving group on the pyridazine ring.

    Formation of the Pyrrolidinyl-Pyrazole Moiety: The pyrrolidinyl-pyrazole moiety can be synthesized separately and then attached to the pyridazine core through a condensation reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole and pyrrolidine moieties.

    Reduction: Reduction reactions can occur at the pyridazine ring and the fluorophenyl group.

    Substitution: Nucleophilic and electrophilic substitution reactions can take place at various positions on the pyridazine and pyrazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like sodium methoxide (NaOMe) for nucleophilic substitution and halogenating agents for electrophilic substitution are frequently employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce dehalogenated or hydrogenated products.

Scientific Research Applications

    Medicinal Chemistry: This compound can be explored for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific enzymes or receptors.

    Biological Studies: It can be used as a probe to study biological pathways and interactions, especially those involving pyridazine and pyrazole derivatives.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Chemical Synthesis: It can serve as an intermediate in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.

Mechanism of Action

The mechanism of action of 3-(3-fluorophenyl)-6-{[1-(1-methyl-1H-pyrazole-5-carbonyl)pyrrolidin-3-yl]methoxy}pyridazine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group may enhance binding affinity through hydrophobic interactions, while the pyridazine and pyrazole rings can participate in hydrogen bonding and π-π stacking interactions. The methoxy group may also contribute to the compound’s overall stability and solubility.

Comparison with Similar Compounds

Similar Compounds

    N-(3-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide: This compound shares the fluorophenyl and pyrazole moieties but lacks the pyridazine core.

    1-(3-methyl-1-phenyl-5-pyrazolyl)piperazine: Similar in having a pyrazole ring but differs in the substitution pattern and the presence of a piperazine ring instead of pyridazine.

    3-(4-fluorophenyl)-1-(4-methylphenyl)-1H-pyrazole-5-carboxylic acid: Contains a fluorophenyl and pyrazole structure but differs in the carboxylic acid functional group and the absence of pyridazine.

Uniqueness

The uniqueness of 3-(3-fluorophenyl)-6-{[1-(1-methyl-1H-pyrazole-5-carbonyl)pyrrolidin-3-yl]methoxy}pyridazine lies in its combination of a pyridazine core with a fluorophenyl group and a methoxy-linked pyrrolidinyl-pyrazole moiety. This unique structure imparts specific chemical and biological properties that are not found in the similar compounds listed above.

Properties

Molecular Formula

C20H20FN5O2

Molecular Weight

381.4 g/mol

IUPAC Name

[3-[[6-(3-fluorophenyl)pyridazin-3-yl]oxymethyl]pyrrolidin-1-yl]-(2-methylpyrazol-3-yl)methanone

InChI

InChI=1S/C20H20FN5O2/c1-25-18(7-9-22-25)20(27)26-10-8-14(12-26)13-28-19-6-5-17(23-24-19)15-3-2-4-16(21)11-15/h2-7,9,11,14H,8,10,12-13H2,1H3

InChI Key

HYUAXPJTPJZVRB-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC=N1)C(=O)N2CCC(C2)COC3=NN=C(C=C3)C4=CC(=CC=C4)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.